molecular formula C19H22N2O3 B5231360 (2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol

(2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol

Cat. No. B5231360
M. Wt: 326.4 g/mol
InChI Key: BPWOPLTZPNDAOR-UHFFFAOYSA-N
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Description

(2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound has been studied for its mechanism of action, biochemical and physiological effects, and various other aspects to explore its potential applications in medicine.

Mechanism of Action

The exact mechanism of action of (2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. One study showed that this compound can activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. Another study suggested that it can inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Studies have shown that (2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol can have various biochemical and physiological effects on the body. It has been shown to reduce oxidative stress and inflammation, which can contribute to the development of various diseases. Additionally, this compound has been found to improve glucose metabolism and insulin sensitivity, which can be beneficial for individuals with diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using (2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol in lab experiments include its potential therapeutic benefits and its ability to modulate various signaling pathways in the body. However, there are also limitations to using this compound in research. For example, its mechanism of action is not fully understood, and more studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on (2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol. One direction could be to further explore its anti-inflammatory properties and its potential applications in treating inflammatory diseases like arthritis. Another direction could be to investigate its neuroprotective effects and its potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Additionally, more studies are needed to determine the safety and efficacy of this compound in humans and to explore its potential side effects.

Synthesis Methods

The synthesis of (2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol involves the reaction of 2,3-dimethoxybenzaldehyde with 1-isopropyl-1H-benzimidazole-2-carbaldehyde in the presence of a reducing agent like sodium borohydride. The reaction is carried out in a suitable solvent like ethanol or methanol, and the product is purified by recrystallization.

Scientific Research Applications

Several scientific studies have been conducted to explore the potential applications of (2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol in medicine. One study showed that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in the body. Another study found that it can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential neuroprotective effects and its ability to improve cognitive function.

properties

IUPAC Name

(2,3-dimethoxyphenyl)-(1-propan-2-ylbenzimidazol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-12(2)21-15-10-6-5-9-14(15)20-19(21)17(22)13-8-7-11-16(23-3)18(13)24-4/h5-12,17,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWOPLTZPNDAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C(C3=C(C(=CC=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672915
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2,3-dimethoxyphenyl)(1-isopropyl-1H-benzimidazol-2-yl)methanol

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